7-Chloroquinoline-4-sulfonylchloride
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Overview
Description
7-Chloroquinoline-4-sulfonylchloride is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfonyl chloride group at the 4th position of the quinoline ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group, which can undergo numerous chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinoline-4-sulfonylchloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. One common method starts with 7-chloroquinoline, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4th position. The reaction is usually carried out under controlled temperature conditions to prevent over-chlorination and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to form 7-chloroquinoline-4-sulfonamide under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the quinoline ring or the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols.
Reduced Derivatives: Such as 7-chloroquinoline-4-sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloroquinoline-4-sulfonylchloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential antimicrobial and antimalarial properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their efficacy against diseases such as malaria, bacterial infections, and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity allows for the creation of compounds with specific properties required for agricultural and industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-4-sulfonylchloride and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, in antimalarial applications, the compound may interfere with the parasite’s ability to metabolize heme, leading to its death. The sulfonyl chloride group can also form covalent bonds with biological targets, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
4,7-Dichloroquinoline: Contains an additional chlorine atom at the 4th position.
7-Chloroquinoline-4-sulfonamide: A reduced derivative of 7-Chloroquinoline-4-sulfonylchloride.
Uniqueness
This compound is unique due to its dual functional groups: the chlorine atom and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in various fields of research and industry.
Properties
Molecular Formula |
C9H5Cl2NO2S |
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Molecular Weight |
262.11 g/mol |
IUPAC Name |
7-chloroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-7-8(5-6)12-4-3-9(7)15(11,13)14/h1-5H |
InChI Key |
WHPIRKRTJDPPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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